molecular formula C11H14N5O7P B13779064 N(1)-methyl-cGMP CAS No. 78033-41-7

N(1)-methyl-cGMP

Cat. No.: B13779064
CAS No.: 78033-41-7
M. Wt: 359.23 g/mol
InChI Key: FBEZEINIPFPIME-KQYNXXCUSA-N
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Description

N(1)-methyl-cGMP, also known as N(1)-methyl-guanosine 3’,5’-cyclic monophosphate, is a cyclic nucleotide derivative of guanosine monophosphate. This compound is structurally similar to cyclic guanosine monophosphate (cGMP), a crucial secondary messenger in various biological processes. This compound has garnered interest due to its potential roles in cellular signaling and its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1)-methyl-cGMP typically involves the methylation of cGMP. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the N(1) position of the guanine base.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation processes using automated reactors to ensure consistency and purity. The process includes purification steps such as crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N(1)-methyl-cGMP can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methyl group or other substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like ammonia or amines in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N(1)-methyl-guanine derivatives, while reduction may produce partially reduced forms of the compound.

Scientific Research Applications

N(1)-methyl-cGMP has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of cyclic nucleotides and their derivatives.

    Biology: Investigated for its role in cellular signaling pathways and its potential effects on gene expression.

    Medicine: Explored for its therapeutic potential in modulating cyclic nucleotide signaling in various diseases.

    Industry: Utilized in the development of biosensors and diagnostic tools due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N(1)-methyl-cGMP involves its interaction with specific molecular targets, such as cyclic nucleotide-dependent protein kinases and phosphodiesterases. By binding to these targets, this compound can modulate their activity, influencing various cellular processes. The pathways involved include the regulation of ion channels, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclic guanosine monophosphate (cGMP)
  • N(2)-methyl-cGMP
  • 8-bromo-cGMP

Uniqueness

N(1)-methyl-cGMP is unique due to its specific methylation at the N(1) position, which can alter its binding affinity and specificity for certain molecular targets compared to other cyclic nucleotides. This unique modification can lead to distinct biological effects and potential therapeutic applications.

Properties

CAS No.

78033-41-7

Molecular Formula

C11H14N5O7P

Molecular Weight

359.23 g/mol

IUPAC Name

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1-methylpurin-6-one

InChI

InChI=1S/C11H14N5O7P/c1-15-9(18)5-8(14-11(15)12)16(3-13-5)10-6(17)7-4(22-10)2-21-24(19,20)23-7/h3-4,6-7,10,17H,2H2,1H3,(H2,12,14)(H,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

FBEZEINIPFPIME-KQYNXXCUSA-N

Isomeric SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O

Canonical SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O

Origin of Product

United States

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